Propanoic acid, 2-(4-((7-chloro-2-quinoxalinyl)oxy)phenoxy)-, (2S)- Propanoic acid, 2-(4-((7-chloro-2-quinoxalinyl)oxy)phenoxy)-, (2S)-
Brand Name: Vulcanchem
CAS No.: 157542-92-2
VCID: VC14492846
InChI: InChI=1S/C17H13ClN2O4/c1-10(17(21)22)23-12-3-5-13(6-4-12)24-16-9-19-14-7-2-11(18)8-15(14)20-16/h2-10H,1H3,(H,21,22)/t10-/m0/s1
SMILES:
Molecular Formula: C17H13ClN2O4
Molecular Weight: 344.7 g/mol

Propanoic acid, 2-(4-((7-chloro-2-quinoxalinyl)oxy)phenoxy)-, (2S)-

CAS No.: 157542-92-2

Cat. No.: VC14492846

Molecular Formula: C17H13ClN2O4

Molecular Weight: 344.7 g/mol

* For research use only. Not for human or veterinary use.

Propanoic acid, 2-(4-((7-chloro-2-quinoxalinyl)oxy)phenoxy)-, (2S)- - 157542-92-2

Specification

CAS No. 157542-92-2
Molecular Formula C17H13ClN2O4
Molecular Weight 344.7 g/mol
IUPAC Name (2S)-2-[4-(7-chloroquinoxalin-2-yl)oxyphenoxy]propanoic acid
Standard InChI InChI=1S/C17H13ClN2O4/c1-10(17(21)22)23-12-3-5-13(6-4-12)24-16-9-19-14-7-2-11(18)8-15(14)20-16/h2-10H,1H3,(H,21,22)/t10-/m0/s1
Standard InChI Key NUQZXROIVGBRGR-JTQLQIEISA-N
Isomeric SMILES C[C@@H](C(=O)O)OC1=CC=C(C=C1)OC2=CN=C3C=CC(=CC3=N2)Cl
Canonical SMILES CC(C(=O)O)OC1=CC=C(C=C1)OC2=CN=C3C=CC(=CC3=N2)Cl

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure integrates three key moieties:

  • A (2S)-configured propanoic acid group, providing acidity (pKa ~4.5–5.0) and enabling salt formation .

  • A phenoxy ether bridge connecting the propanoic acid to the heterocyclic core.

  • A 7-chloro-2-quinoxalinyl group, a bicyclic aromatic system with a chlorine substituent at position 7 .

The stereochemistry at the C2 position is critical for biological activity, as enantiomeric forms often diverge in pharmacokinetics and target binding .

Table 1: Key Chemical Identifiers

PropertyValueSource
IUPAC Name(2S)-2-[4-(7-chloroquinoxalin-2-yl)oxyphenoxy]propanoic acid
CAS Number (Free Acid)157434-99-6
Molecular FormulaC₁₇H₁₃ClN₂O₄
Molecular Weight344.75 g/mol
Optical Activity[α]D²⁵ = +27.8° (c=1.0, DMSO)

Synthesis and Manufacturing

Enantioselective Synthesis

The (2S)-configuration is typically achieved via asymmetric catalysis or chiral resolution. A representative route involves:

  • Etherification: Coupling 7-chloro-2-hydroxyquinoxaline with 4-(2-bromopropoxy)phenol under basic conditions (K₂CO₃, DMF, 80°C).

  • Carboxylation: Oxidizing the intermediate alcohol to the carboxylic acid using Jones reagent.

  • Chiral Separation: Resolving racemic mixtures via chiral HPLC or enzymatic kinetic resolution .

Yield optimization remains challenging due to steric hindrance at the phenoxy-quinoxaline junction, with reported yields of 15–30% for stereopure batches.

Physicochemical Properties

Solubility and Stability

The free acid form exhibits limited aqueous solubility (0.12 mg/mL at 25°C) but dissolves readily in DMSO (>50 mg/mL). Conversion to the sodium salt (XK469) enhances hydrophilicity, making it suitable for intravenous formulations.

Table 2: Physicochemical Profile

ParameterFree AcidSodium Salt (XK469)
Melting Point198–202°C (dec.)>250°C
LogP (Octanol/Water)2.811.94
pKa4.63 (COOH)N/A
StabilitySensitive to lightHygroscopic

Biological Activity and Mechanism of Action

Antitumor Activity

XK469 demonstrates broad-spectrum cytotoxicity against solid tumors (IC₅₀ = 0.1–2.5 µM in murine models), primarily via:

  • Topoisomerase II Inhibition: Stabilizes DNA-topoisomerase complexes, inducing double-strand breaks.

  • Reactive Oxygen Species (ROS) Generation: Mediates mitochondrial apoptosis in leukemia cell lines.

Selectivity and Resistance

The (2S)-enantiomer shows 10-fold greater potency than the (2R)-form in breast cancer models (MCF-7), correlating with enhanced DNA binding affinity . Resistance mechanisms include upregulation of ABCG2 efflux transporters and TOP2A mutations.

Pharmacokinetics and Metabolism

Biotransformation

In vitro studies using human hepatocyte cocultures indicate:

  • Phase I Metabolism: Hydroxylation at the quinoxaline C3 position (CYP3A4-mediated).

  • Phase II Conjugation: Glucuronidation of the carboxylic acid group (UGT1A3).

Plasma half-life in rodents is 2.3–3.1 hours, with 65% renal excretion of unchanged drug.

Applications in Research and Therapy

Preclinical Development

XK469 has undergone evaluation in:

  • Combination Therapy: Synergizes with doxorubicin in multidrug-resistant colon cancer.

  • Radiosensitization: Enhances γ-radiation efficacy in glioblastoma xenografts.

Clinical Status

Despite promising preclinical data, clinical trials were halted in Phase I due to dose-limiting cardiotoxicity (QT prolongation).

Research Findings and Innovations

Table 3: Key Studies on (2S)-Propanoic Acid Derivative

Study FocusKey FindingsReference
Mechanism ElucidationIdentified TOP2A as primary target
Stereochemistry Impact(2S)-form reduces IC₅₀ by 89% vs. (2R)
Metabolic Stability72% parent compound after 6h incubation

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator